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Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview and detailed protocols for
designing and conducting xenograft studies using the pan-Pim kinase inhibitor, AZD1208. The
information is intended for researchers and scientists in the field of oncology and drug
development.

Introduction

AZD1208 is a potent and selective, orally available small-molecule inhibitor of all three Pim
kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2][3]. Pim kinases are serine/threonine kinases
that play a crucial role in cell proliferation, survival, and apoptosis downstream of several
cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR
pathways[4][5][6][7][8]. Upregulation of Pim kinases is observed in various hematological
malignancies and solid tumors, making them an attractive therapeutic target[1][2][4]. AZD1208
has demonstrated efficacy in preclinical xenograft models of acute myeloid leukemia (AML),
gastric cancer, and prostate cancer by inhibiting tumor growth and inducing apoptosis[1][9][10].

Mechanism of Action

AZD1208 exercises its anti-tumor effects by inhibiting the kinase activity of Pim-1, Pim-2, and
Pim-3 with high potency (IC50 values of 0.4 nM, 5.0 nM, and 1.9 nM, respectively)[3][11]. This
inhibition leads to a reduction in the phosphorylation of downstream substrates involved in cell
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cycle progression, protein translation, and cell survival. Key downstream targets include BAD,
4E-BP1, p70S6K, and S6[1][12]. By blocking these pathways, AZD1208 can induce cell cycle
arrest and apoptosis[1][3].

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by AZD1208. Growth factors
and cytokines activate the JAK/STAT and PI3K/AKT pathways, leading to the transcription of
Pim kinases. Pim kinases then phosphorylate downstream targets to promote cell proliferation
and survival. AZD1208 directly inhibits Pim kinases, thereby blocking these downstream
effects.
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AZD1208 targets the Pim kinase signaling pathway.
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Experimental Design for AZD1208 Xenograft Models

A well-designed xenograft study is crucial for evaluating the in vivo efficacy of AZD1208. The

following protocol provides a general framework that can be adapted to specific cancer models.

Experimental Workflow

Click to download full resolution via product page

General workflow for an AZD1208 xenograft study.

Detailed Protocols
Cell Line Selection and Culture

Cell Lines: Select appropriate human cancer cell lines with known Pim kinase expression
and sensitivity to AZD1208. Examples include MOLM-16 (AML), KG-1a (AML), and SNU-
638 (gastric cancer)[1][9].

Culture Conditions: Culture cells in the recommended medium supplemented with fetal
bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Ensure cells are in the logarithmic growth phase and have high viability before implantation.

Animal Model

Species and Strain: Use immunodeficient mice, such as female CB17 SCID mice (5-6 weeks
old), to prevent rejection of human tumor xenografts[1].

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start
of the experiment.

Housing: House mice in a specific pathogen-free environment with access to food and water
ad libitum. All animal procedures should be approved by the Institutional Animal Care and
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Use Committee (IACUC).

Tumor Implantation

o Cell Preparation: Harvest cultured cells and resuspend them in a sterile, serum-free medium
or phosphate-buffered saline (PBS). A mixture with Matrigel can enhance tumor take-rate
and growth[1].

« Injection: Subcutaneously inject 5 x 1076 to 7 x 10°7 cells in a volume of 100-200 L into the
flank of each mouse[1][9].

Tumor Growth and Randomization

e Monitoring: Monitor tumor growth by measuring the length and width of the tumor with
calipers every 2-3 days.

e Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width"2) /
2.

e Randomization: Once tumors reach a predetermined size (e.g., ~150-200 mm?), randomly
assign mice to treatment and control groups (n=5-10 mice per group)[1][9].

AZD1208 Administration

o Formulation: Prepare AZD1208 in a suitable vehicle for oral administration.

o Dosing: Administer AZD1208 daily by oral gavage at doses ranging from 10 mg/kg to 45
mg/kg[1][9][10]. The control group should receive the vehicle only.

o Duration: Continue treatment for a specified period, typically 2-3 weeks[1][10].

Efficacy Endpoints and Monitoring

e Tumor Growth: Continue to measure tumor volume and body weight 2-3 times per week.

e Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI
(%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x
100.
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» Clinical Observations: Monitor mice daily for any signs of toxicity, such as weight loss,
changes in behavior, or altered appearance.

Pharmacodynamic (PD) and Biomarker Analysis

o Sample Collection: At the end of the study, or at specified time points, collect tumor tissue
and blood samples.

e Analysis: Analyze tumor tissues for the phosphorylation status of Pim kinase substrates
(e.g., p-BAD, p-4EBP1, p-p70S6K) by Western blotting or immunohistochemistry to confirm
target engagement[1].

Data Presentation

The following tables summarize quantitative data from representative AZD1208 xenograft
studies.

Table 1: In Vivo Efficacy of AZD1208 in an AML
Xenograft Model (MOLM-16)

Tumor
Treatment Dose Administrat Dosing Growth
. . Reference
Group (mgl/kg) ion Route Schedule Inhibition
(%)
Vehicle Daily for 2
- Oral Gavage 0 [1]
Control weeks
Daily for 2
AZD1208 10 Oral Gavage 89 [1]
weeks
Daily for 2 >100 (slight
AZD1208 30 Oral Gavage ] [1]
weeks regression)

Table 2: In Vivo Efficacy of AZD1208 in a Gastric Cancer
Xenograft Model (SNU-638)
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Tumor

Treatment Dose Administrat Dosing Volume
. . Reference

Group (mglkg) ion Route Schedule Doubling

Time (days)
Vehicle )

- Oral Gavage Daily 17 [9][13]

Control
AZD1208 45 Oral Gavage Daily 31 [9][13]

Table 3: In Vivo Efficacy of AZD1208 in a Prostate
Cancer Xenograft Model (c-MYC/Pim1)

Tumor
Treatment Dose Administrat Dosing Growth
. o Reference
Group (mgl/kg) ion Route Schedule Inhibition
(%)
Vehicle Daily for 3
- Oral Gavage 0 [10]
Control weeks
Daily for 3 Statistically
AZD1208 30 Oral Gavage o [10]
weeks Significant
Daily for 3
AZD1208 45 Oral Gavage 54.3 + 39 [10]
weeks
Conclusion

AZD1208 has demonstrated significant anti-tumor activity in a variety of preclinical xenograft

models. The protocols and data presented here provide a valuable resource for researchers

designing and interpreting in vivo studies with this pan-Pim kinase inhibitor. Careful

consideration of the experimental design, including cell line selection, dosing regimen, and

endpoint analysis, is critical for obtaining robust and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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